molecular formula C71H105N11O14S B11937809 MC-VC-Pab-mmad

MC-VC-Pab-mmad

货号: B11937809
分子量: 1368.7 g/mol
InChI 键: HMLHTJYXXLQSLX-FJPBYJMESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MC-VC-Pab-mmad is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of monomethyl dolastatin 10 (MMAD), a potent tubulin inhibitor, linked via a cleavable linker composed of maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-Pab) . This compound is known for its potent antitumor activity and is used in targeted cancer therapies.

准备方法

The synthesis of MC-VC-Pab-mmad involves several steps. The process begins with the reduction of interchain disulfide bonds in the antibody using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The resulting thiol groups on the antibody are then reacted with the maleimide functional group of this compound to form a stable thioether bond . This site-specific conjugation ensures a homogeneous mixture of the antibody-drug conjugate, which is crucial for its efficacy and safety.

化学反应分析

MC-VC-Pab-mmad undergoes several types of chemical reactions, including:

    Cleavage Reactions: The linker MC-VC-Pab is designed to be cleavable, allowing the release of MMAD in the target cells.

    Substitution Reactions: The maleimide group in this compound can react with thiol groups on the antibody, forming a stable thioether bond.

    Hydrolysis: The ester bonds in the linker can undergo hydrolysis, leading to the release of the drug.

Common reagents used in these reactions include reducing agents like TCEP and DTT, and enzymes like cathepsin B. The major product formed from these reactions is the active drug MMAD, which exerts its cytotoxic effects on cancer cells.

科学研究应用

MC-VC-Pab-mmad is primarily used in the development of ADCs for targeted cancer therapy. ADCs are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The use of this compound in ADCs has shown promising results in preclinical and clinical studies, demonstrating potent antitumor activity . Additionally, this compound is used in research to study the mechanisms of drug delivery and release, as well as the pharmacokinetics and pharmacodynamics of ADCs.

作用机制

The mechanism of action of MC-VC-Pab-mmad involves the targeted delivery of MMAD to cancer cells. The antibody component of the ADC binds to specific antigens on the surface of cancer cells, facilitating the internalization of the conjugate. Once inside the cell, the linker MC-VC-Pab is cleaved by lysosomal enzymes, releasing MMAD. MMAD then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, which ultimately leads to cell cycle arrest and apoptosis .

相似化合物的比较

MC-VC-Pab-mmad is similar to other ADC linkers and payloads, such as:

    MC-VC-Pab-mmae: This compound uses monomethyl auristatin E (MMAE) as the cytotoxic payload instead of MMAD.

    MC-VC-Pab-mmaf: This compound uses monomethyl auristatin F (MMAF) as the payload. Like this compound, it also employs the same cleavable linker.

The uniqueness of this compound lies in its use of MMAD, which has distinct cytotoxic properties compared to MMAE and MMAF. MMAD is known for its potent inhibition of tubulin polymerization, making it a highly effective antitumor agent.

属性

分子式

C71H105N11O14S

分子量

1368.7 g/mol

IUPAC 名称

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-9-(2,5-dioxopyrrol-1-yl)-4-oxo-2-propan-2-ylnonanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C71H105N11O14S/c1-14-46(8)62(56(94-12)41-59(86)81-37-22-27-55(81)63(95-13)47(9)64(87)77-54(68-73-35-38-97-68)39-48-23-17-15-18-24-48)79(10)69(91)60(44(4)5)78-67(90)61(45(6)7)80(11)71(93)96-42-49-28-30-50(31-29-49)75-66(89)53(26-21-34-74-70(72)92)76-65(88)52(43(2)3)40-51(83)25-19-16-20-36-82-57(84)32-33-58(82)85/h15,17-18,23-24,28-33,35,38,43-47,52-56,60-63H,14,16,19-22,25-27,34,36-37,39-42H2,1-13H3,(H,75,89)(H,76,88)(H,77,87)(H,78,90)(H3,72,74,92)/t46-,47+,52-,53-,54-,55-,56+,60-,61-,62-,63+/m0/s1

InChI 键

HMLHTJYXXLQSLX-FJPBYJMESA-N

手性 SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@@H](CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C

规范 SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。